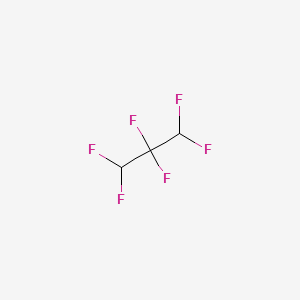

1,1,2,2,3,3-Hexafluoropropane

Descripción general

Descripción

1,1,2,2,3,3-Hexafluoropropane is a fluorinated hydrocarbon with the molecular formula C₃H₂F₆. It is a colorless, odorless gas that is chemically stable and non-flammable. This compound is known for its high thermal stability and low toxicity, making it a valuable substance in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexafluoropropane can be synthesized through the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane using hydrogen in the presence of a metal oxide catalyst . The reaction involves the removal of chlorine and fluorine atoms, followed by fluorination of the resulting olefin in the presence of a catalyst .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of hydrogen fluoride (HF) with chlorinated propene derivatives in the presence of a catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,1,2,2,3,3-Hexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: Involving the replacement of hydrogen atoms with fluorine atoms.

Addition Reactions: Where fluorine atoms are added to the carbon-carbon double bonds.

Reduction Reactions: Involving the addition of hydrogen atoms to the compound.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F₂) under controlled conditions.

Addition Reactions: Often involve the use of catalysts such as metal oxides or halogenated solvents.

Reduction Reactions: Usually performed in the presence of hydrogen gas and a suitable catalyst.

Major Products Formed: The major products formed from these reactions include various fluorinated hydrocarbons, which are used in the production of refrigerants, solvents, and other industrial chemicals .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Solvent and Reagent : Used extensively as a solvent in organic synthesis and as a reagent for producing other fluorinated compounds. Its unique chemical properties allow for reactions that are not feasible with traditional solvents.

-

Biology

- Enzyme Mechanisms : Investigated for its role in studying enzyme mechanisms and protein-ligand interactions due to its ability to stabilize certain molecular conformations.

- Pharmacokinetics : Research has been conducted on its metabolic pathways and tissue partitioning to understand its effects on biological systems .

-

Medicine

- Drug Delivery Systems : Explored for potential use in drug delivery applications due to its low toxicity and ability to facilitate the transport of therapeutic agents across biological membranes.

- Medical Imaging : Investigated as a contrast agent in imaging techniques due to its favorable physical properties.

-

Industrial Applications

- Refrigerants : Commonly used in refrigeration systems as an environmentally friendly alternative to older refrigerants that contribute to ozone depletion.

- Fire Extinguishing Agents : Utilized in specialized fire suppression systems due to its effectiveness at extinguishing fires without leaving harmful residues .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Solvent | High stability and reactivity |

| Biology | Enzyme studies | Facilitates understanding of complex biological processes |

| Medicine | Drug delivery | Low toxicity; enhances bioavailability |

| Industrial | Refrigerants | Eco-friendly; effective cooling agent |

Case Studies

-

Case Study 1: Enzyme Interaction Studies

Researchers utilized HFC-236fa to investigate the binding affinities of various ligands to enzymes under controlled conditions. The study demonstrated that the compound can significantly alter enzyme kinetics and stability, providing insights into enzyme functionality. -

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the environmental impact of HFC-236fa as a refrigerant compared to traditional chlorofluorocarbons (CFCs). Results indicated that HFC-236fa has a much lower global warming potential (GWP), making it a more sustainable choice for refrigeration technologies.

Mecanismo De Acción

The mechanism by which 1,1,2,2,3,3-Hexafluoropropane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity and chemical stability allow it to form strong interactions with these targets, modulating their activity and function . Additionally, its ability to undergo various chemical reactions enables it to participate in complex biochemical pathways .

Comparación Con Compuestos Similares

1,1,1,2,3,3-Hexafluoropropane: Similar in structure but differs in the position of fluorine atoms.

1,1,1,3,3,3-Hexafluoropropane: Another isomer with different fluorine atom positions.

1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct chemical properties.

Uniqueness: 1,1,2,2,3,3-Hexafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This compound’s high thermal stability, low toxicity, and versatility in chemical reactions make it particularly valuable in various industrial and research applications .

Actividad Biológica

1,1,2,2,3,3-Hexafluoropropane (HFC-226cb) is a fluorinated compound with the molecular formula C₃H₂F₆. It has garnered attention due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of HFC-226cb, examining its toxicity, interactions with biological systems, and potential applications.

- Molecular Formula : C₃H₂F₆

- Molecular Weight : 152.04 g/mol

- Boiling Point : 6.19 °C

- Critical Temperature : 139.29 °C

- Critical Pressure : 3.50 MPa

Biological Activity and Toxicity

Research indicates that this compound exhibits significant biological activity, particularly concerning its toxicity profile:

- Toxicity : The compound is classified as highly toxic. Exposure can lead to respiratory issues and skin irritation. Studies show that inhalation can be fatal due to its effects on the central nervous system and respiratory tract .

- Irritant Properties : It is known to cause skin and eye irritation upon contact. The recommended safety precautions include the use of protective gear when handling the substance .

Case Study 1: Inhalation Toxicity

A study examined the inhalation toxicity of HFC-226cb in laboratory rats. Results demonstrated that high concentrations led to severe respiratory distress and mortality within hours of exposure. The NOAEL (No Observed Adverse Effect Level) was determined to be significantly lower than previously estimated for similar compounds .

Case Study 2: Environmental Impact

Research has also focused on the environmental impact of HFC-226cb. As a potent greenhouse gas with a high Global Warming Potential (GWP), its release into the atmosphere poses significant ecological risks. Regulatory agencies are considering stricter controls on its use due to these environmental concerns .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1,1,2,3,3-Hexafluoropropane | C₃H₂F₆ | Used as an etching gas; lower toxicity profile |

| 1,1,1-Trifluoroethane | C₂H₃F₃ | Less toxic; commonly used as a refrigerant |

| 2-Bromo-2-methylpropane | C₄H₉Br | Contains bromine; less environmentally harmful |

Propiedades

IUPAC Name |

1,1,2,2,3,3-hexafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-1(5)3(8,9)2(6)7/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVZGGVDYOBILI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987417 | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-00-2 | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the anion based on 1,1,2,2,3,3-Hexafluoropropane, specifically bis(perfluoroalkylsulfonyl)amide, influence the thermal properties of cobaltocenium salts?

A1: Research has shown a distinct odd-even effect related to the fluorocarbon chain length in bis(perfluoroalkylsulfonyl)amide anions when paired with cobaltocenium cations. Salts with an even number of fluorocarbon units exhibit mixed-stack columnar structures, while those with an odd number show segregated-stack columns. [] This structural difference directly impacts the phase transition behavior and entropy changes observed during heating. []

Q2: Can this compound-1,3-disulfonimide based additives improve the performance of high-voltage lithium-ion batteries?

A3: Yes, studies have shown that using potassium this compound-1,3-disulfonimide as an additive in electrolytes for high-voltage Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries can be beneficial. [] The additive modifies the solvation structure of lithium ions, leading to the accumulation of PF6− anions near the NCM622 cathode surface. This localized high concentration of PF6− anions facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI), protecting the NCM622 structure and the aluminum current collector from degradation. []

Q3: Are there any studies on using this compound-1,3-disulfonimide derivatives for improving the performance of lithium-rich layered oxide cathodes?

A4: Yes, research indicates that lithium this compound-1,3-disulfonimide can be utilized to generate a lithium fluoride-rich interphase on layered lithium-rich oxide cathodes. [] While details are limited, this approach suggests potential benefits for enhancing the stability and performance of these cathode materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.